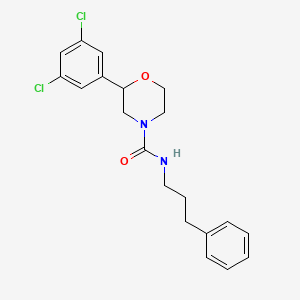
2-(3,5-dichlorophenyl)-N-(3-phenylpropyl)morpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-dichlorophenyl)-N-(3-phenylpropyl)morpholine-4-carboxamide is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Applications De Recherche Scientifique
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a tool for studying biological processes or as a potential therapeutic agent.
Medicine: As a candidate for drug development, particularly for conditions where morpholine derivatives have shown efficacy.
Industry: As a component in the manufacture of pharmaceuticals or other chemical products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dichlorophenyl)-N-(3-phenylpropyl)morpholine-4-carboxamide typically involves the following steps:
Formation of the morpholine ring: This can be achieved through the reaction of diethanolamine with a suitable halogenated compound under basic conditions.
Introduction of the 3,5-dichlorophenyl group: This step involves the reaction of the morpholine derivative with 3,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine.
Attachment of the 3-phenylpropyl group: This can be done through a nucleophilic substitution reaction using 3-phenylpropyl bromide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,5-dichlorophenyl)-N-(3-phenylpropyl)morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or alkane.
Mécanisme D'action
The mechanism of action of 2-(3,5-dichlorophenyl)-N-(3-phenylpropyl)morpholine-4-carboxamide would depend on its specific biological target. Generally, morpholine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The exact pathways involved would require further research to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3,5-dichlorophenyl)-N-(2-phenylethyl)morpholine-4-carboxamide
- 2-(3,5-dichlorophenyl)-N-(4-phenylbutyl)morpholine-4-carboxamide
Uniqueness
2-(3,5-dichlorophenyl)-N-(3-phenylpropyl)morpholine-4-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Comparing it with similar compounds can help identify its unique properties and potential advantages in various applications.
Propriétés
IUPAC Name |
2-(3,5-dichlorophenyl)-N-(3-phenylpropyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N2O2/c21-17-11-16(12-18(22)13-17)19-14-24(9-10-26-19)20(25)23-8-4-7-15-5-2-1-3-6-15/h1-3,5-6,11-13,19H,4,7-10,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIAMJRRSGMMBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)NCCCC2=CC=CC=C2)C3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide](/img/structure/B2681272.png)
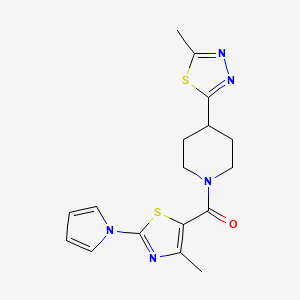
![3-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyridazine](/img/structure/B2681276.png)
![4-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine](/img/structure/B2681277.png)
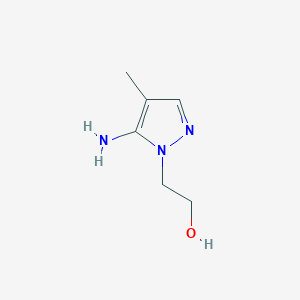
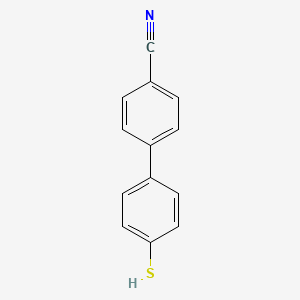
![N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2681283.png)

![1-methanesulfonyl-N-[2-methyl-2-(thiophen-3-yl)propyl]piperidine-4-carboxamide](/img/structure/B2681286.png)
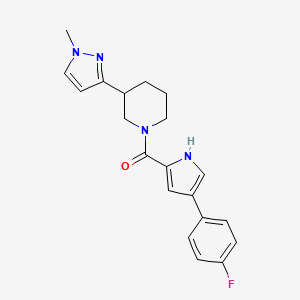
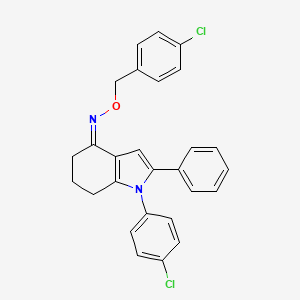
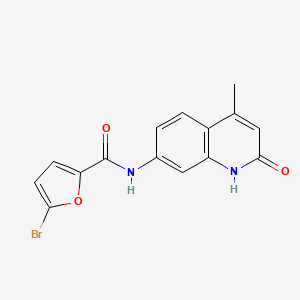
![(Z)-methyl 2-(6-acetamido-2-((4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2681292.png)
![4-Methoxy-6-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B2681293.png)
